molecular formula C20H16N2O5 B1684218 10-Hydroxycamptothecin CAS No. 19685-09-7

10-Hydroxycamptothecin

Cat. No.: B1684218
CAS No.: 19685-09-7
M. Wt: 364.4 g/mol
InChI Key: HAWSQZCWOQZXHI-FQEVSTJZSA-N
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Description

(S)-10-Hydroxycamptothecin is a naturally occurring alkaloid derived from the Chinese tree Camptotheca acuminata. It is a derivative of camptothecin, known for its potent anti-cancer properties. This compound has garnered significant attention due to its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

10-Hydroxycamptothecin plays a significant role in biochemical reactions by inhibiting the activity of DNA topoisomerase I. This inhibition leads to the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing DNA damage . The compound interacts with various biomolecules, including enzymes like topoisomerase I, and proteins involved in DNA repair mechanisms. The nature of these interactions is primarily through the formation of a ternary complex with DNA and topoisomerase I, leading to the induction of apoptosis in cancer cells .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It induces apoptosis and inhibits cell proliferation in cancer cells by causing DNA damage and blocking the cell cycle . The compound influences cell signaling pathways, gene expression, and cellular metabolism by activating caspases and downregulating anti-apoptotic proteins such as survivin and XIAP . Additionally, it affects mitochondrial function and induces oxidative stress, further contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the topoisomerase I-DNA complex, forming a stable ternary complex that prevents DNA re-ligation . This leads to the accumulation of DNA breaks and triggers apoptosis through the activation of caspases and other apoptotic pathways . The compound also inhibits the phosphorylation of histone proteins, affecting chromatin structure and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can undergo degradation under certain conditions . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of cell proliferation and induction of apoptosis . Its efficacy may decrease over time due to the development of drug resistance in some cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, it can cause adverse effects such as myelosuppression and gastrointestinal toxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, and exceeding this dosage can lead to toxic side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to active metabolites that exert anticancer effects . The compound interacts with enzymes such as cytochrome P450s and glucuronosyltransferases, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and active transport mediated by specific transporters . Once inside the cells, the compound can accumulate in the nucleus and mitochondria, where it exerts its cytotoxic effects . The distribution of this compound in tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase I . It can also be found in the mitochondria, where it induces mitochondrial dysfunction and oxidative stress . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-10-Hydroxycamptothecin can be synthesized from camptothecin through a series of chemical reactions. One common method involves the catalytic hydrogenation of camptothecin followed by oxidation using reagents such as diacetoxyiodobenzene . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of (S)-10-Hydroxycamptothecin often involves extraction from the Camptotheca acuminata tree. The process includes harvesting the plant material, followed by solvent extraction and purification steps to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (S)-10-Hydroxycamptothecin undergoes various chemical reactions, including:

    Oxidation: Converts the compound into different derivatives with potential therapeutic applications.

    Reduction: Alters the functional groups, potentially modifying its biological activity.

    Substitution: Involves replacing specific atoms or groups within the molecule to create new compounds with varied properties.

Common Reagents and Conditions:

    Oxidation: Reagents like diacetoxyiodobenzene and hydrogen peroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.

    Substitution: Various halogenating agents and nucleophiles are utilized under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxycamptothecin derivatives, each with unique biological activities and potential therapeutic uses .

Scientific Research Applications

(S)-10-Hydroxycamptothecin has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Camptothecin: The parent compound from which (S)-10-Hydroxycamptothecin is derived. It also inhibits DNA topoisomerase I but has higher toxicity.

    Irinotecan: A semi-synthetic derivative of camptothecin used in chemotherapy. It is converted into its active form, SN-38, in the body.

    Topotecan: Another camptothecin derivative used to treat ovarian and small cell lung cancers.

Uniqueness: (S)-10-Hydroxycamptothecin is unique due to its lower toxicity compared to camptothecin and its potent anti-cancer activity. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWSQZCWOQZXHI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941444
Record name 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
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Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19685-09-7
Record name Hydroxycamptothecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19685-09-7
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Record name 10-Hydroxycamptothecin
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Record name 10-hydroxycamptothecin
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Record name 10-Hydroxycamptothecin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
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Record name 10-Hydroxycamptothecin
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Record name 10-HYDROXYCAMPTOTHECIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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